molecular formula C20H28N4O B2753887 1-[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-3-(3,5-dimethylpyrazol-1-yl)propan-1-one CAS No. 2418662-36-7

1-[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-3-(3,5-dimethylpyrazol-1-yl)propan-1-one

Cat. No.: B2753887
CAS No.: 2418662-36-7
M. Wt: 340.471
InChI Key: LDQIILVVGAHUTO-UHFFFAOYSA-N
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Description

This product is 1-[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-3-(3,5-dimethylpyrazol-1-yl)propan-1-one hydrochloride, supplied with a high level of purity (95%) for research applications . It is provided as the hydrochloride salt with the CAS registry number 2418662-37-8 and a molecular formula of C20H29ClN4O . The compound features a complex structure that incorporates both a phenylpiperidine and a dimethylpyrazole moiety, which are scaffolds of significant interest in medicinal chemistry . For instance, compounds containing piperidine and pyrazole rings are frequently investigated for their potential to interact with central nervous system targets, such as G-protein-coupled receptors (GPCRs) . Similarly, pyrazole-based molecules are being actively explored in drug discovery for their utility as serine protease inhibitors . Researchers can utilize this chemical as a key intermediate or building block in the synthesis of novel bioactive molecules or as a starting point for hit-to-lead optimization campaigns. This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting. For more detailed information, including pricing and availability, please contact us directly.

Properties

IUPAC Name

1-[4-(aminomethyl)-4-phenylpiperidin-1-yl]-3-(3,5-dimethylpyrazol-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O/c1-16-14-17(2)24(22-16)11-8-19(25)23-12-9-20(15-21,10-13-23)18-6-4-3-5-7-18/h3-7,14H,8-13,15,21H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDQIILVVGAHUTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCC(=O)N2CCC(CC2)(CN)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-[4-(aminomethyl)-4-phenylpiperidin-1-yl]-3-(3,5-dimethylpyrazol-1-yl)propan-1-one , with CAS number 2418662-37-8 , is a synthetic organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its interactions at the molecular level, pharmacological applications, and relevant case studies.

  • Molecular Formula : C20_{20}H29_{29}ClN4_{4}O
  • Molecular Weight : 376.9 g/mol
  • IUPAC Name : 1-(4-(aminomethyl)-4-phenylpiperidin-1-yl)-3-(3,5-dimethylpyrazol-1-yl)propan-1-one
PropertyValue
CAS Number2418662-37-8
Molecular Weight376.9 g/mol
Chemical FormulaC20_{20}H29_{29}ClN4_{4}O

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It has been shown to exhibit affinity for serotonin receptors, particularly the 5-HT(1A) and 5-HT(3A) receptors, which are crucial in modulating mood and anxiety responses. The compound's structural features suggest it may act as a dual-action agent affecting both serotonin transporters (SERT) and specific serotonin receptor subtypes.

Pharmacological Applications

Research indicates that this compound may have potential applications in treating mood disorders, including depression and anxiety. Its mechanism involves:

  • Serotonin Receptor Modulation : The compound acts as an agonist at certain serotonin receptors while also inhibiting the serotonin transporter, leading to increased serotonin levels in the synaptic cleft.

Table: Summary of Biological Activities

Activity TypeTarget ReceptorsEffect
Serotonin Modulation5-HT(1A), 5-HT(3A), SERTIncreased serotonin availability
AntidepressantVariousMood enhancement
AnxiolyticUnknownAnxiety reduction

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds similar to or including the target molecule:

  • Antidepressant Effects : A study highlighted a related compound that demonstrated significant antidepressant-like effects in animal models by modulating serotonin levels through receptor interaction and transporter inhibition .
  • Neuropharmacological Studies : Another investigation into piperidine derivatives revealed that modifications within the structure can lead to enhanced binding affinity for serotonin receptors, suggesting that similar modifications could optimize the biological activity of our target compound .
  • In Vivo Efficacy : In vivo testing has shown that compounds with similar structures can effectively reduce depressive symptoms in rodent models, indicating potential for clinical applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The target compound shares structural motifs with several analogs, including piperidine/piperazine derivatives and propan-1-one-containing molecules. Key comparisons are summarized below:

Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Pharmacological Activity
Target Compound C₂₀H₂₈N₄O 340.47 4-(Aminomethyl)-4-phenylpiperidine, 3,5-dimethylpyrazole Not reported
PF-5274857 (Smo antagonist) C₂₃H₂₈ClN₅O₃S 514.02 Piperazine, 5-chloro-3,5-dimethylpyridine, methylsulfonyl propanone Smoothened (Smo) antagonist
Compound 2b (NTU Research) C₂₉H₂₆N₂O₂P 477.51 Benzoimidazole, diphenylphosphoryl, p-tolyl propanone Not specified
1-[4-(3-Hydroxyphenyl)-1-methylpiperidin-4-yl]propan-1-one C₁₅H₂₁NO₂ 247.34 4-(3-Hydroxyphenyl)-1-methylpiperidine, propanone Analyzed in drug screening
Key Observations:

Piperidine vs.

Propan-1-one Linker Modifications: The target compound’s propan-1-one bridge is unmodified, whereas PF-5274857 includes a methylsulfonyl group, which could improve metabolic stability or target affinity . Compound 2b (from NTU Research) features a diphenylphosphoryl group on the propanone, likely influencing electronic properties and steric bulk .

Aromatic Substituents :

  • The 3,5-dimethylpyrazole in the target compound provides steric hindrance and moderate polarity, contrasting with PF-5274857’s chloro-dimethylpyridine (electron-withdrawing) and NTU Research’s benzoimidazole (planar, aromatic) .

Physicochemical Properties

  • Lipophilicity (LogP) : The phenyl and dimethylpyrazole groups in the target compound suggest moderate lipophilicity, likely higher than Clarke’s hydroxyphenyl derivative (due to polar -OH) but lower than PF-5274857’s methylsulfonyl group .
  • Solubility: The aminomethyl group (-CH₂NH₂) may enhance water solubility at acidic pH via protonation, contrasting with the hydrophobic methylsulfonyl in PF-5274857 .

Potential Pharmacological Implications

  • Target Selectivity : The dimethylpyrazole in the target compound may offer selectivity over kinases or GPCRs compared to PF-5274857’s pyridine-based Smo inhibition .

Q & A

Q. What are the key synthetic routes and reaction conditions for synthesizing this compound?

The synthesis typically involves multi-step reactions, including:

  • Condensation reactions between piperidine and pyrazole derivatives under inert atmospheres (e.g., nitrogen) to prevent oxidation (https://pubchem.ncbi.nlm.nih.gov ).
  • Coupling reactions using catalysts like palladium complexes or bases (e.g., K2_2CO3_3) to facilitate amide bond formation .
  • Purification via column chromatography with solvents such as ethyl acetate/hexane mixtures to isolate the final product .
    Critical parameters: Temperature (60–100°C), solvent choice (DMF or ethanol), and reaction time (12–24 hours) significantly impact yields .

Q. How can researchers confirm the structural integrity and purity of this compound?

Methodological approaches include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to verify functional groups and connectivity (e.g., piperidine N–CH2_2 and pyrazole C–H signals) .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]+ peaks) .
  • X-ray Crystallography : For definitive 3D conformation analysis, particularly to resolve stereochemistry .
  • HPLC : To assess purity (>95%) using reverse-phase columns and UV detection .

Q. What safety precautions are recommended during handling?

  • Personal Protective Equipment (PPE) : Lab coat, gloves, and goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of vapors .
  • Emergency Protocols : Immediate rinsing with water for eye/skin exposure and medical consultation for ingestion .

Q. Which analytical techniques are essential for characterizing intermediates?

  • Thin-Layer Chromatography (TLC) : To monitor reaction progress and identify byproducts .
  • Fourier-Transform Infrared Spectroscopy (FTIR) : To track functional group transformations (e.g., carbonyl stretches at ~1700 cm1^{-1}) .
  • Elemental Analysis : To validate empirical formulas .

Advanced Questions

Q. How can researchers optimize reaction yields when scaling up synthesis?

Strategies include:

  • Solvent Optimization : Replacing high-boiling solvents (e.g., DMF) with ethanol to ease purification .
  • Catalyst Screening : Testing Pd/C vs. Pd(OAc)2_2 for coupling efficiency .
  • Temperature Gradients : Stepwise heating (e.g., 60°C → 80°C) to minimize side reactions .
  • DoE (Design of Experiments) : Statistical modeling to identify critical variables (e.g., molar ratios, stirring rates) .

Q. How to resolve discrepancies in reported biological activity data?

  • Dose-Response Studies : Re-evaluate IC50_{50} values across multiple cell lines (e.g., HEK293 vs. HeLa) to assess specificity .
  • Binding Assays : Use surface plasmon resonance (SPR) to quantify target affinity (e.g., receptor-ligand KD_D) .
  • Metabolic Stability Tests : Incubate with liver microsomes to identify degradation products that may skew activity .

Q. What strategies identify biological targets for this compound?

  • Molecular Docking : Use software like AutoDock to predict interactions with kinases or GPCRs .
  • CRISPR Screening : Genome-wide knockout libraries to identify genes modulating compound efficacy .
  • Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to map protein binding partners .

Q. How does the compound’s stability vary under different storage conditions?

  • Accelerated Stability Testing : Expose to 40°C/75% RH for 4 weeks and analyze degradation via HPLC .
  • pH-Dependent Stability : Assess hydrolysis rates in buffers (pH 1–10) to guide formulation .
  • Light Sensitivity : UV-vis spectroscopy to detect photodegradation products .

Q. How to establish structure-activity relationships (SAR) for derivatives?

  • Analog Synthesis : Modify substituents (e.g., phenyl → chlorophenyl) and test activity .
  • QSAR Modeling : Use CoMFA/CoMSIA to correlate electronic properties (e.g., logP, H-bond donors) with bioactivity .
  • Crystallographic Data : Compare ligand-receptor co-crystal structures to identify critical binding motifs .

Q. What mechanistic insights explain its enzyme inhibition?

  • Kinetic Studies : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots .
  • Isothermal Titration Calorimetry (ITC) : Measure binding enthalpy and entropy changes .
  • Mutagenesis : Engineer enzyme active-site mutations (e.g., Ala → Gly) to probe key interactions .

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